2,2,4,6,6-PENTAMETHYL-3-HEPTENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

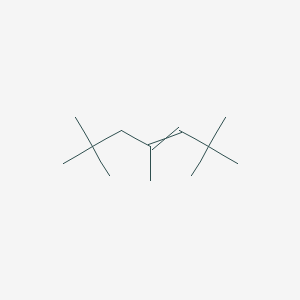

2,2,4,6,6-PENTAMETHYL-3-HEPTENE is an organic compound with the molecular formula C12H24. It is a branched-chain hydrocarbon and a member of the alkene family, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain. This compound is known for its unique structure, which includes five methyl groups attached to the heptene backbone, making it highly branched and sterically hindered .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE can be synthesized through various methods. One common approach involves the reaction of alkynes with isobutene alcohol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature and pressure to ensure the correct formation of the double bond and the attachment of the methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the polymerization of alkenes followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.

Substitution: Halogenation reactions may use reagents such as chlorine or bromine under UV light or heat.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Applications De Recherche Scientifique

Introduction to 2,2,4,6,6-Pentamethyl-3-Heptene

This compound (CAS Number: 123-48-8) is a branched unsaturated hydrocarbon with the molecular formula C12H24. This compound is notable for its unique structure and properties, which contribute to its applications in various scientific fields. This article explores the diverse applications of this compound across different sectors, including chemical synthesis, biochemistry, and environmental science.

Chemical Synthesis

This compound is utilized as an intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules. For example:

- Alkylation Reactions : The compound can serve as an alkylating agent in reactions to form larger hydrocarbons.

- Polymerization : It can be polymerized to create new materials with desirable properties for industrial applications.

Biochemical Applications

Research has identified this compound as a metabolite found in biological systems. Its presence in fecal matter suggests potential roles in metabolic pathways or as a byproduct of microbial activity . Understanding its metabolic fate could provide insights into gut microbiota interactions and health implications.

Environmental Science

The compound has been studied for its potential as a soil bactericide. Its effectiveness in controlling soil-borne pathogens is attributed to its radical mechanism of action . This property makes it a candidate for developing eco-friendly agricultural practices that minimize chemical pesticide use.

Analytical Chemistry

In analytical chemistry, this compound is often analyzed using gas chromatography (GC). Its distinct mass spectrum allows for the identification and quantification of this compound in various samples .

Case Study 1: Soil Bactericide Efficacy

A study conducted by Biosynth demonstrated the effectiveness of this compound as a soil bactericide against specific pathogens. The research involved:

- Methodology : Application of varying concentrations of the compound to infected soil samples.

- Results : Significant reduction in pathogen populations was observed at higher concentrations.

This case highlights the potential for integrating this compound into sustainable agriculture practices.

Case Study 2: Metabolic Pathway Analysis

Research published in the Human Metabolome Database investigated the metabolic pathways involving this compound. The study focused on:

Mécanisme D'action

The mechanism of action of 2,2,4,6,6-PENTAMETHYL-3-HEPTENE involves its interaction with various molecular targets and pathways. Due to its highly branched structure, the compound exhibits unique steric and electronic effects that influence its reactivity and interactions with other molecules. These effects can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in mechanistic studies .

Comparaison Avec Des Composés Similaires

2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.

2,2,4,6,6-Pentamethyl-3-hexene: A similar alkene with one fewer carbon atom in the chain.

2,2,4,6,6-Pentamethyl-3-octene: An alkene with one additional carbon atom in the chain.

Uniqueness: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE is unique due to its specific combination of a double bond and extensive branching. This structure imparts distinct steric and electronic properties, influencing its reactivity and interactions in ways that differ from its saturated or less-branched analogs .

Propriétés

Numéro CAS |

123-48-8 |

|---|---|

Formule moléculaire |

C12H24 |

Poids moléculaire |

168.32 g/mol |

Nom IUPAC |

2,2,4,6,6-pentamethylhept-3-ene |

InChI |

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |

Clé InChI |

NBUMCEJRJRRLCA-UHFFFAOYSA-N |

SMILES |

CC(=CC(C)(C)C)CC(C)(C)C |

SMILES isomérique |

C/C(=C\C(C)(C)C)/CC(C)(C)C |

SMILES canonique |

CC(=CC(C)(C)C)CC(C)(C)C |

Key on ui other cas no. |

27656-49-1 123-48-8 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.